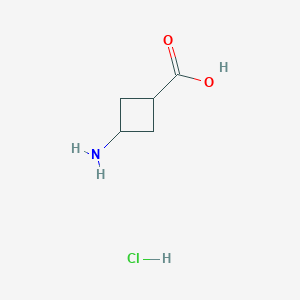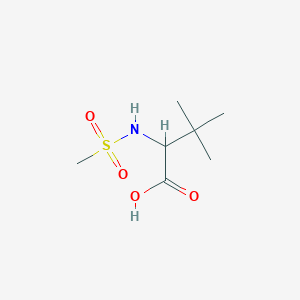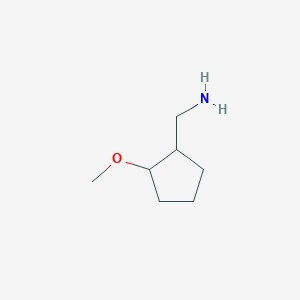![molecular formula C8H9NO4S2 B1517995 2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid CAS No. 575446-72-9](/img/structure/B1517995.png)
2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid
Descripción general
Descripción
“2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 575446-72-9 . It has a molecular weight of 247.3 . The IUPAC name for this compound is { [4- (aminosulfonyl)phenyl]sulfanyl}acetic acid .
Molecular Structure Analysis
The Inchi Code for “2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid” is 1S/C8H9NO4S2/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) .
Physical And Chemical Properties Analysis
“2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid” is a powder . It has a melting point of 158-161°C .
Aplicaciones Científicas De Investigación
Metabolism and Excretion Studies
Research has identified cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) in the urine of a child and her mother, along with a newly discovered sulfur amino acid, highlighting the importance of 2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid in understanding metabolic pathways and potential defects. This study, involving gas chromatographic-mass spectrometric analysis, contributes to our understanding of tyrosine metabolism and the role of 4-hydroxyphenylpyruvate dioxygenase in metabolic disorders (Niederwieser, Wadman, & Danks, 1978).
Odor Detection and Interaction Studies
In the field of sensory and food science, the compound's analogs have been used to understand the interaction and detection of odors. A study focusing on the detection of mixtures of homologous carboxylic acids and their interactions with various odorants sheds light on the complex dynamics of odor perception and the potential utility of these compounds in understanding sensory inputs (Miyazawa, Gallagher, Preti, & Wise, 2009).
Diagnostic Imaging Enhancement
In medical diagnostics, the use of sulfosalicylic acid, a compound related to 2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid, has been reported to enhance colposcopic images, indicating potential applications in enhancing the visualization of medical conditions for better diagnosis (Khilnani & Parulekar, 1993).
Environmental Health and Toxicology Studies
Studies on per- and polyfluoroalkyl substances (PFASs), a family of chemicals to which 2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid is structurally related, have been pivotal in understanding the environmental and health impacts of synthetic chemicals. Research assessing the risk of breast cancer associated with serum PFAS concentrations and the association between PFASs and kidney function in adolescents provides critical insights into the potential health risks posed by these compounds and their implications for public health and safety (Hurley et al., 2018; Kataria, Trachtman, Malaga-Dieguez, & Trasande, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-sulfamoylphenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S2/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYWEZGFWBZGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656063 | |
| Record name | [(4-Sulfamoylphenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid | |
CAS RN |
575446-72-9 | |
| Record name | [(4-Sulfamoylphenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)

![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)

![N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide](/img/structure/B1517924.png)
![N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B1517925.png)

amine](/img/structure/B1517929.png)
amine](/img/structure/B1517930.png)


![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)